molecular formula C18H30N2O5S B6989679 Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(furan-2-ylmethyl)amino]acetate

Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(furan-2-ylmethyl)amino]acetate

Cat. No.: B6989679
M. Wt: 386.5 g/mol
InChI Key: MUVJWYRVDGSVII-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(furan-2-ylmethyl)amino]acetate is a complex organic compound that features a tert-butyl ester, a piperidine ring, and a furan moiety

Properties

IUPAC Name

tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(furan-2-ylmethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O5S/c1-5-26(22,23)20-10-8-15(9-11-20)19(13-16-7-6-12-24-16)14-17(21)25-18(2,3)4/h6-7,12,15H,5,8-11,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVJWYRVDGSVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)N(CC2=CC=CO2)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(furan-2-ylmethyl)amino]acetate typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the piperidine derivative by reacting 1-ethylsulfonylpiperidine with furan-2-carbaldehyde under appropriate conditions to form the intermediate. This intermediate is then reacted with tert-butyl bromoacetate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(furan-2-ylmethyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products

    Oxidation: Furanones

    Reduction: Alcohols

    Substitution: Carboxylic acids

Scientific Research Applications

Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(furan-2-ylmethyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(furan-2-ylmethyl)amino]acetate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the furan moiety can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[(1-methylsulfonylpiperidin-4-yl)-(furan-2-ylmethyl)amino]acetate
  • Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(thiophene-2-ylmethyl)amino]acetate

Uniqueness

Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(furan-2-ylmethyl)amino]acetate is unique due to the presence of both a furan ring and a piperidine ring in its structure. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

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